Muromonab-CD3 is derived from mouse immune cells and is classified as a monoclonal antibody. It specifically binds to the CD3 epsilon chain of the T-cell receptor complex, which plays a critical role in T-cell activation and proliferation . This binding mechanism leads to T-cell activation followed by apoptosis, effectively suppressing the immune response against transplanted organs.
The synthesis of Muromonab-CD3 involves the hybridoma technique, where mouse spleen cells are fused with myeloma cells to produce hybrid cells that can secrete specific antibodies. The resulting hybridoma cells are screened for their ability to produce antibodies against the CD3 receptor. The antibodies are then harvested, purified, and formulated into a therapeutic product .
The production process typically includes:
Muromonab-CD3 consists primarily of immunoglobulin G type 2a structure, which includes two heavy chains and two light chains linked by disulfide bonds. The binding site specifically recognizes epitopes on the CD3 epsilon chain of T-cells, facilitating its mechanism of action.
Muromonab-CD3 primarily engages in immunological reactions where it binds to the CD3 receptor on T-cells. This binding can lead to several outcomes:
These reactions are critical in preventing acute rejection during organ transplantation.
The mechanism of action of Muromonab-CD3 involves several steps:
Clinical observations have noted that this process can lead to cytokine release syndrome, characterized by symptoms such as fever, chills, and myalgia during initial infusions .
Muromonab-CD3 has several applications in clinical settings:
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3